molecular formula C34H70N4O2 B12663241 N,N'-[Ethylenebis(iminoethylene)]bismyristamide CAS No. 93918-50-4

N,N'-[Ethylenebis(iminoethylene)]bismyristamide

Cat. No.: B12663241
CAS No.: 93918-50-4
M. Wt: 566.9 g/mol
InChI Key: CJGHEDCNEYQSAL-UHFFFAOYSA-N
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Description

N,N’-[Ethylenebis(iminoethylene)]bismyristamide is a synthetic organic compound with the molecular formula C34H70N4O2 and a molecular weight of 566.90 g/mol. It is characterized by its long aliphatic chains and amide functional groups, making it a versatile compound in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[Ethylenebis(iminoethylene)]bismyristamide typically involves the reaction of ethylenediamine with myristic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then further reacted to form the final product. The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 12-24 hours

Industrial Production Methods: In an industrial setting, the production of N,N’-[Ethylenebis(iminoethylene)]bismyristamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the process.

Chemical Reactions Analysis

Types of Reactions: N,N’-[Ethylenebis(iminoethylene)]bismyristamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where reagents such as alkyl halides can introduce new functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Alkyl halides in the presence of a base like sodium hydride

Major Products:

    Oxidation: Carboxylic acids

    Reduction: Primary amines

    Substitution: N-alkylated amides

Scientific Research Applications

N,N’-[Ethylenebis(iminoethylene)]bismyristamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.

    Industry: Utilized in the production of cosmetics and personal care products for its moisturizing properties.

Mechanism of Action

The mechanism of action of N,N’-[Ethylenebis(iminoethylene)]bismyristamide involves its interaction with lipid membranes. The compound’s long aliphatic chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery, where it can enhance the absorption of hydrophobic drugs by increasing membrane permeability.

Comparison with Similar Compounds

    N,N’-[Ethylenebis(iminoethylene)]bisstearamide: Similar structure but with stearic acid chains instead of myristic acid.

    N,N’-[Ethylenebis(iminoethylene)]bislauramide: Contains lauric acid chains, making it shorter and less hydrophobic.

Uniqueness: N,N’-[Ethylenebis(iminoethylene)]bismyristamide is unique due to its specific chain length and hydrophobicity, which provide optimal balance for applications in surfactants and emulsifiers. Its ability to integrate into lipid membranes also makes it particularly valuable in biological and medical research.

Properties

CAS No.

93918-50-4

Molecular Formula

C34H70N4O2

Molecular Weight

566.9 g/mol

IUPAC Name

N-[2-[2-[2-(tetradecanoylamino)ethylamino]ethylamino]ethyl]tetradecanamide

InChI

InChI=1S/C34H70N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(39)37-31-29-35-27-28-36-30-32-38-34(40)26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-32H2,1-2H3,(H,37,39)(H,38,40)

InChI Key

CJGHEDCNEYQSAL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCCCCCCC

Origin of Product

United States

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